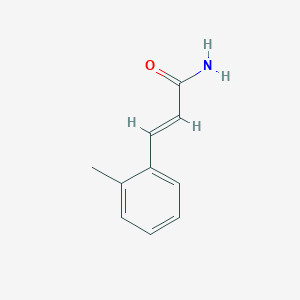

3-(2-methylphenyl)prop-2-enamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

146669-23-0 |

|---|---|

Molekularformel |

C10H11NO |

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

(E)-3-(2-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |

InChI-Schlüssel |

GLJWZMYXVRYLPB-VOTSOKGWSA-N |

SMILES |

CC1=CC=CC=C1C=CC(=O)N |

Isomerische SMILES |

CC1=CC=CC=C1/C=C/C(=O)N |

Kanonische SMILES |

CC1=CC=CC=C1C=CC(=O)N |

Synonyme |

trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 2 Methylphenyl Prop 2 Enamide

Reactions at the Amide Functional Group

The amide group in 3-(2-methylphenyl)prop-2-enamide is a relatively stable functional group due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. However, under specific conditions, it can undergo reactions such as hydrolysis and nucleophilic additions to the carbonyl carbon.

Hydrolysis and Amide Bond Modifications

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. This process can be catalyzed by either acid or base, typically requiring harsh conditions like prolonged heating.

Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the amine moiety lead to the formation of 3-(2-methylphenyl)prop-2-enoic acid and an ammonium salt.

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion to yield 3-(2-methylphenyl)prop-2-enoic acid (as its carboxylate salt) and ammonia (B1221849). The equilibrium of this reaction is driven forward by the final acid-base reaction between the carboxylic acid and the liberated amine.

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 3-(2-methylphenyl)prop-2-enoic acid, Ammonium salt |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 3-(2-methylphenyl)prop-2-enoate salt, Ammonia |

Amide bond modifications beyond hydrolysis can also be achieved. For instance, the conversion of the amide to other functional groups can be accomplished through various synthetic methodologies.

Nucleophilic Additions to the Carbonyl

While the carbonyl carbon of an amide is less electrophilic than that of a ketone or ester, it can still be attacked by strong nucleophiles, such as organometallic reagents. These reactions, often referred to as 1,2-additions in the context of α,β-unsaturated systems, can lead to the formation of ketones after hydrolysis of the intermediate. The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor direct attack at the carbonyl carbon (1,2-addition).

Reactivity of the α,β-Unsaturated System

The conjugated system of the carbon-carbon double bond and the carbonyl group in this compound is a key determinant of its reactivity. This system allows for conjugate (or 1,4-) additions, where a nucleophile attacks the β-carbon of the alkene.

Nucleophilic Addition Reactions to the Alkene

The presence of the electron-withdrawing amide group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes the molecule susceptible to Michael-type or conjugate additions. Soft nucleophiles, such as thiolates, amines, and organocuprates (Gilman reagents), preferentially attack the β-carbon. This reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the 1,4-adduct.

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate.

| Nucleophile Type | Example Reagent | Product Type |

| Thiolates | RSH / base | β-thioether amide |

| Amines | R₂NH | β-amino amide |

| Organocuprates | R₂CuLi | β-alkylated amide |

The reactivity in these additions can be influenced by the steric hindrance from the ortho-methyl group on the phenyl ring, which may affect the approach of the nucleophile.

Electrophilic Addition Reactions to the Alkene

The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, although the electron-withdrawing nature of the amide group deactivates the double bond towards electrophilic attack compared to an isolated alkene. Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can proceed, leading to the formation of di- or mono-halogenated products, respectively. The regioselectivity of hydrohalogenation would be expected to follow Markovnikov's rule, with the proton adding to the α-carbon to form a more stable carbocation at the β-position, which is then attacked by the halide.

Catalytic Hydrogenation and Reduction Pathways

The double bond and the amide group of this compound can both be reduced under various conditions. The selectivity of the reduction depends on the choice of catalyst and reaction parameters.

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond. Catalysts such as palladium on carbon (Pd/C) are effective for the selective hydrogenation of the alkene in the presence of the amide group, yielding 3-(2-methylphenyl)propanamide. This process typically occurs under an atmosphere of hydrogen gas.

More forceful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functional group to an amine. In the case of α,β-unsaturated amides, LiAlH₄ can potentially reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of 3-(2-methylphenyl)propan-1-amine. In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce amides but can, under certain conditions, selectively reduce the carbon-carbon double bond of an α,β-unsaturated carbonyl system.

The choice of reducing agent and conditions allows for the selective synthesis of different saturated derivatives.

| Reagent/Catalyst | Typical Conditions | Primary Product |

| H₂ / Pd/C | H₂ gas, solvent (e.g., ethanol) | 3-(2-methylphenyl)propanamide |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 3-(2-methylphenyl)propan-1-amine |

| NaBH₄ | Protic solvent (e.g., methanol, ethanol) | Potential for selective C=C reduction |

Cycloaddition Reactions (e.g., [2+2], [4+2])

The carbon-carbon double bond in the prop-2-enamide moiety of this compound can participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic structures.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition reactions involving the cinnamamide (B152044) core are known to occur. researchgate.net Under visible light photocatalysis, intramolecular [2+2] cycloadditions of related N-allylcinnamamides can be achieved. researchgate.net This type of reaction typically involves the formation of a cyclobutane ring through the concerted or stepwise union of two alkene units. For cinnamates, which are structurally similar to cinnamamides, photosensitized [2+2] cycloadditions can lead to the formation of substituted cyclobutanes with good regioselectivity. rsc.orgnih.gov The regioselectivity is often influenced by π-π stacking of the aromatic moieties, while diastereoselectivity can be affected by electronic effects or the presence of ortho-substituents on the aromatic ring. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene ring. sigmaaldrich.comwikipedia.org The α,β-unsaturated system of this compound allows it to act as a dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The amide group can act as a mild electron-withdrawing group, enhancing the dienophilic character of the double bond. The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step, through a cyclic transition state. wikipedia.orgyoutube.com

| Cycloaddition Type | Reacting Moiety | Product | Conditions |

| [2+2] Cycloaddition | Prop-2-enamide (alkene) | Cyclobutane derivative | Photochemical (e.g., visible light) researchgate.netresearchgate.net |

| [4+2] Cycloaddition | Prop-2-enamide (dienophile) | Cyclohexene derivative | Thermal |

Reactions Involving the 2-Methylphenyl Moiety

The 2-methylphenyl group of this compound is susceptible to reactions typical of substituted aromatic compounds.

Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of para and ortho/para substituted products. nih.gov For instance, palladium-catalyzed ortho-halogenation of arylnitriles has been achieved using the cyano group as a directing group, suggesting that directed C-H activation could be a viable strategy for selective functionalization of the 2-methylphenyl ring. organic-chemistry.org Ruthenium-catalyzed ortho-C–H halogenations of benzamides have also been reported. rsc.org

The methyl group on the aromatic ring can be a site for various functional group interconversions. For example, it could potentially be oxidized to a carboxylic acid or halogenated under radical conditions. The amide functionality itself can be modified; for instance, cinnamamide derivatives can be synthesized by amidating the corresponding carboxylic acid. ui.ac.id

Oxidation and Reduction Potentials of this compound

The electrochemical properties of this compound are influenced by the presence of the electroactive α,β-unsaturated amide and the aromatic ring. The oxidation potential would likely involve the removal of an electron from the π-system, while reduction would involve the addition of an electron.

Cyclic voltammetry is a common technique used to study the redox behavior of organic molecules. nih.gov For similar aroyl amides, electrochemical studies have been conducted to understand their redox processes. mdpi.com The number of electrons involved in these processes can be determined by methods such as exhaustive coulometry. mdpi.com The specific oxidation and reduction potentials of this compound would need to be determined experimentally, but it can be anticipated that the potentials will be influenced by the substitution on the phenyl ring. The electron-donating methyl group may slightly lower the oxidation potential compared to the unsubstituted cinnamamide.

Radical Mediated Transformations and Polymerization

The double bond in the prop-2-enamide structure can participate in radical reactions.

Radical Mediated Transformations: Radical addition reactions to the double bond are possible. For instance, a copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides has been reported to produce γ-lactams, indicating that radical cyclization is a feasible pathway for related structures. mdpi.com The generation of radicals can often be achieved using photoredox catalysis. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methylphenyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-(2-methylphenyl)prop-2-enamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its constitution.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present.

The protons of the aromatic ring appear in the downfield region, typically between δ 7.0 and 7.9 ppm, due to the deshielding effect of the ring current. The vinylic protons of the prop-2-enamide moiety exhibit distinct chemical shifts and coupling patterns. The proton attached to the carbon adjacent to the carbonyl group typically resonates at a higher frequency than the proton at the terminal end of the double bond. The methyl group protons on the phenyl ring appear as a sharp singlet in the upfield region, usually around δ 2.3-2.5 ppm. The amide protons (NH2) can appear over a broad range and may exhibit exchange broadening.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.2 | m | 4H | Aromatic protons |

| ~7.7 | d | 1H | Vinylic proton (α to carbonyl) |

| ~6.5 | d | 1H | Vinylic proton (β to phenyl) |

| ~6.4 | br s | 2H | Amide (NH₂) protons |

| ~2.4 | s | 3H | Methyl (CH₃) protons |

Note: 'm' denotes multiplet, 'd' denotes doublet, 'br s' denotes broad singlet, and 's' denotes singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is typically observed in the most downfield region of the spectrum, around δ 166-168 ppm. The carbons of the aromatic ring appear in the range of δ 125-140 ppm, with the carbon bearing the methyl group showing a characteristic upfield shift compared to the other substituted aromatic carbon. The vinylic carbons of the prop-2-enamide group resonate in the intermediate region of the spectrum, typically between δ 120 and 145 ppm. The methyl carbon appears at the most upfield region, usually around δ 19-21 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168 | C=O (Amide) |

| ~142 | Vinylic carbon (α to carbonyl) |

| ~138 | Aromatic C (substituted with prop-2-enamide) |

| ~135 | Aromatic C (substituted with methyl) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~120 | Vinylic carbon (β to phenyl) |

| ~20 | CH₃ (Methyl) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum reveals correlations between coupled protons, confirming, for example, the coupling between the two vinylic protons and the coupling between adjacent aromatic protons. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman (FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. sapub.org Both FT-IR and FT-Raman spectroscopy offer complementary information for the structural characterization of this compound. sapub.orgnih.gov

In the FT-IR spectrum, the N-H stretching vibrations of the primary amide group are expected to appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, characteristic absorption typically found around 1660-1680 cm⁻¹. The C=C stretching vibration of the conjugated double bond is observed in the 1600-1640 cm⁻¹ region. Aromatic C=C stretching vibrations appear as a series of bands between 1600 and 1450 cm⁻¹. The N-H bending vibration (Amide II band) is usually found around 1620-1590 cm⁻¹.

The FT-Raman spectrum provides complementary information. While the C=O stretch is often weak in Raman, the C=C stretching vibrations of the aromatic ring and the vinyl group are typically strong and well-defined. This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350-3180 | N-H Stretch (Amide) |

| 3100-3000 | Aromatic & Vinylic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (Methyl) |

| 1680-1660 | C=O Stretch (Amide I) |

| 1640-1600 | C=C Stretch (Vinylic) |

| 1620-1590 | N-H Bend (Amide II) |

| 1600-1450 | Aromatic C=C Stretch |

Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.org

For this compound (C10H11NO), the molecular weight is 161.20 g/mol . chemcd.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 161. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, confirming the elemental composition. For example, the calculated exact mass for the protonated molecule [M+H]⁺ is 162.0919. rsc.org

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the amide group (·NH2), the cleavage of the bond between the carbonyl carbon and the vinyl group, and fragmentation of the aromatic ring, leading to characteristic daughter ions.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The presence of the conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, results in strong π → π* transitions, typically observed at wavelengths below 300 nm. The n → π* transition, associated with the non-bonding electrons of the oxygen atom in the carbonyl group, is generally weaker and may appear as a shoulder or a separate band at a longer wavelength. The position of the maximum absorption (λmax) is sensitive to the solvent polarity.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not extensively available in public literature, studies on closely related substituted cinnamamide (B152044) derivatives provide a strong basis for predicting its solid-state structure. nih.govacs.org Research on various N-substituted and ring-substituted cinnamamides has shown that these molecules tend to crystallize in common space groups, with intermolecular hydrogen bonding playing a key role in the crystal packing. nih.govacs.org

For instance, in many cinnamamide derivatives, the amide functionalities form hydrogen-bonded dimers, creating a stable, repeating unit within the crystal lattice. acs.orgacs.org These dimers are often linked into one-dimensional ribbons or more complex networks through further interactions. acs.org The conformation of the molecule, particularly the torsion angles between the phenyl ring, the propenamide group, and the methyl substituent, would be precisely determined through XRD.

A representative example of a related compound, N-(3-nitrophenyl)cinnamamide, was found to crystallize in the monoclinic space group P21/n. researchgate.net The detailed structural parameters obtained for such analogs allow for a comparative analysis and a hypothetical model for the crystal structure of this compound.

Hypothetical Crystallographic Data for this compound (based on related structures):

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c or Pbca |

| a (Å) | ~7-8 |

| b (Å) | ~22-24 |

| c (Å) | ~8-9 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on published crystal structures of similar cinnamamide derivatives and serves to illustrate the type of information obtained from an XRD experiment. nih.govresearchgate.net

The determination of the crystal structure of this compound would provide invaluable information for structure-activity relationship studies and for understanding its solid-state reactivity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions with unpaired electrons, such as free radicals. bruker.combruker.com This makes it an indispensable tool for studying reaction mechanisms that involve radical intermediates. bruker.com The formation of radical species from this compound could occur under various conditions, such as exposure to UV light, high temperatures, or reaction with radical initiators.

The core of the EPR experiment is the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides information about the identity, concentration, and environment of the radical species. bruker.com

Since many organic radicals are highly reactive and have short lifetimes, a technique called spin trapping is often employed. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov Common spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov

In the context of this compound, EPR spectroscopy could be used to investigate the potential for radical formation at the allylic position or through addition to the double bond. The hyperfine coupling constants observed in the EPR spectrum of a spin adduct would provide information about the type of atom (e.g., carbon-centered or oxygen-centered radical) and the number of nearby magnetic nuclei.

Illustrative EPR Data for a Hypothetical Radical Adduct of this compound:

| Parameter | Description | Illustrative Value |

| g-value | A dimensionless constant that is characteristic of the radical. | ~2.006 |

| aN (G) | Hyperfine coupling constant to the nitrogen nucleus of the spin trap. | ~14 G |

| aH (G) | Hyperfine coupling constant to the β-hydrogen of the trapped radical. | ~2-4 G |

This table provides illustrative EPR parameters for a hypothetical DMPO adduct of a carbon-centered radical derived from this compound, based on typical values for similar systems.

The application of EPR spectroscopy would be crucial in elucidating any potential radical-mediated reaction pathways involving this compound, providing insights into its reactivity and degradation mechanisms.

Computational Chemistry and Theoretical Investigations of 3 2 Methylphenyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic world of molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-(2-methylphenyl)prop-2-enamide (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length (Å) | C=O | 1.25 |

| C=C | 1.35 | |

| N-C(amide) | 1.34 | |

| C(phenyl)-C(vinyl) | 1.48 | |

| Bond Angle (°) | C=C-C(O) | 121.0 |

| O=C-N | 123.0 | |

| Dihedral Angle (°) | C(phenyl)-C=C-C(O) | 15.0 |

Note: The values in this table are for illustrative purposes only and are not derived from actual calculations on this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are for illustrative purposes only and are not derived from actual calculations on this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with hyperconjugative interactions and charge transfer. nih.gov In the context of this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl ring, the double bond, and the amide group, offering insights into the molecule's electronic stability.

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can quantitatively predict the regioselectivity of chemical reactions. For this compound, this analysis would be crucial for predicting how different reagents would interact with the molecule.

Reaction Mechanism Studies

Understanding how a reaction proceeds from reactants to products is fundamental to controlling chemical transformations.

To study a chemical reaction computationally, the structure of the transition state (the highest energy point along the reaction pathway) must be located. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. This type of analysis would be invaluable for studying potential reactions involving this compound, such as its synthesis or its participation in addition reactions.

Kinetic Isotope Effect (KIE) Calculations

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org Calculations of KIE for this compound can provide critical information about bond-breaking and bond-forming steps in its reactions.

Theoretical KIEs can be calculated using computational methods, often employing quantum mechanics. These calculations typically involve determining the vibrational frequencies of the reactants and the transition state. The zero-point energy (ZPE), which is the lowest possible energy that a quantum mechanical system may have, is dependent on the mass of the atoms in the molecule. Heavier isotopes lead to lower vibrational frequencies and thus lower ZPEs. github.io

For instance, in a reaction involving the cleavage of a C-H bond on the propenamide backbone of this compound, substituting hydrogen (¹H) with deuterium (B1214612) (²H) would be expected to produce a primary KIE. The theoretical maximum for such a primary KIE, where the C-H bond is completely broken in the transition state, is approximately 7 at room temperature. github.io

Secondary KIEs can also be investigated, where the isotopic substitution is at a position not directly involved in bond cleavage. For example, isotopic labeling of the carbons in the phenyl ring or the methyl group could reveal more subtle details about the transition state structure.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reaction Type | Isotopic Substitution | Calculated kH/kD | Interpretation |

| Amide hydrolysis | N-H vs N-D | 1.2 | Indicates involvement of the N-H bond in the rate-determining step, possibly as a proton donor or acceptor. |

| Addition to the double bond | Cα-H vs Cα-D | 1.8 | Suggests a change in hybridization at the α-carbon in the transition state. |

| Phenyl ring modification | ortho-CH₃ vs ortho-CD₃ | 1.05 | A small secondary KIE, possibly indicating steric or hyperconjugative effects influencing the transition state. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Energetic Profiles and Reaction Pathways

Computational chemistry allows for the detailed mapping of reaction pathways and the calculation of their corresponding energetic profiles. These profiles depict the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. researchgate.netresearchgate.net Density Functional Theory (DFT) is a common method used for these calculations, providing a good balance between accuracy and computational cost.

For this compound, one could investigate various reactions, such as its synthesis, hydrolysis, or polymerization. The energetic profile for its synthesis from 2-methylbenzaldehyde (B42018) and acetamide, for example, would reveal the activation energies for each step and the relative stabilities of any intermediates. This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (2-methylbenzaldehyde + acetamide) | 0 |

| 1 | Transition State 1 (Adduct formation) | +15 |

| 2 | Intermediate (Adduct) | -5 |

| 3 | Transition State 2 (Dehydration) | +25 |

| 4 | Products (this compound + H₂O) | -10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Studies (focused on chemical interactions, e.g., with catalysts or polymers)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interactions of this compound with catalysts or within a polymer matrix.

A molecular docking study of this compound could be performed to understand its interactions within such a polymer. The study would reveal the key intermolecular forces, such as hydrogen bonds between the amide group and the polymer, and π-π stacking interactions involving the phenyl ring. These interactions are fundamental to the recognition and binding properties of the imprinted polymer. nih.govnih.gov

Similarly, docking studies could be employed to investigate the interaction of this compound with a catalyst. For instance, in a catalyzed hydrogenation of the double bond, docking could predict how the molecule binds to the active site of the catalyst, providing insights into the stereoselectivity of the reaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Polymer Cavity

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Amide N-H with Polymer Carbonyl Oxygen | -4.5 |

| Hydrogen Bond | Amide C=O with Polymer Hydroxyl Group | -3.8 |

| π-π Stacking | Phenyl Ring with Polymer Aromatic Moiety | -2.5 |

| Van der Waals | Methyl Group with Polymer Aliphatic Chain | -1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications in Material Science and Catalysis

Polymer Chemistry and Functional Materials

Enamides are versatile components in polymer science, serving as monomers for creating specialized polymeric structures and as key ingredients in the synthesis of polymers with molecular recognition capabilities.

The carbon-carbon double bond in the prop-2-enamide framework allows it to act as a monomer in polymerization reactions. By incorporating this and similar enamide units into polymer chains, materials with specific functionalities can be designed. For instance, N,N-diethyl-3-(4-methylphenyl)prop-2-enamide is recognized as a monomer for use in copolymerization reactions. copoldb.jp The presence of the aromatic ring and the amide group within the monomer unit can impart distinct thermal, mechanical, and interactive properties to the resulting polymer.

The general class of N-(2-arylethyl)-2-methylprop-2-enamides, which shares structural similarities with 3-(2-methylphenyl)prop-2-enamide, can be synthesized and subsequently used as monomers in polymerization processes to create functional materials. mdpi.comnih.gov The synthesis typically involves the N-acylation of substituted 2-arylethylamines with an acylating agent like methacryloyl chloride. mdpi.com This modular synthesis allows for the introduction of various substituents on the aryl ring, enabling fine-tuning of the monomer's properties and, consequently, the properties of the final polymer.

Table 1: Examples of N-(2-arylethyl)-2-methylprop-2-enamide Monomer Synthesis

| 2-Arylethylamine Substituent | Acylating Agent | Solvent | Yield (%) | Reference |

| 4-F | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

| 4-Cl | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

| 2,4-Cl₂ | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

| 4-Br | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

| 4-OMe | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

| 3,4-(OMe)₂ | Methacryloyl chloride | Ethylene dichloride | 46-94 | mdpi.comnih.gov |

Molecular imprinting is a technique used to create polymers with artificial recognition sites for a specific target molecule (template). nih.govnih.gov Enamide derivatives are particularly useful in a semi-covalent imprinting approach. mdpi.comnih.gov In this strategy, the template molecule is covalently bound to a polymerizable functional monomer, such as an enamide derivative. This monomer-template complex is then co-polymerized with a cross-linking monomer. researchgate.netyoutube.com After polymerization, the covalent bond is cleaved, and the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target molecule. nih.govabechem.com

A study by Sobiech et al. demonstrated this application by synthesizing a series of N-(2-arylethyl)-2-methylprop-2-enamides to serve as functionalized templates. mdpi.comnih.gov In an exemplary case, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was polymerized with divinylbenzene (B73037) as the cross-linker. mdpi.comnih.gov Following polymerization, the amide linkage was hydrolyzed to remove the template portion, creating a molecularly imprinted polymer (MIP). This resulting MIP showed a high affinity for tyramine (B21549) and L-norepinephrine, molecules structurally similar to the original template fragment. mdpi.comnih.gov The imprinting factors, which measure the enhanced binding affinity of the MIP compared to a non-imprinted polymer (NIP), were found to be 2.47 for tyramine and 2.50 for L-norepinephrine. nih.gov This highlights the effectiveness of using enamide derivatives to create selective recognition sites in advanced polymeric materials. mdpi.comnih.gov

The conjugated system within the this compound structure, comprising the phenyl ring and the enamide moiety, suggests potential for interesting electronic and optical properties. Materials incorporating such structures can be explored for applications in optical devices and chemosensors. youtube.commdpi.com

For example, studies on related Schiff base materials, which also contain conjugated imine systems, have demonstrated their utility. Thin films of these materials can exhibit semiconducting behavior and fluorescence, with properties like band-gap energy being tunable. mdpi.com In one study, materials derived from o-phenylenediamine (B120857) had band-gap energies around 3.29–3.45 eV. mdpi.com

Furthermore, the incorporation of functional groups into polymers, such as in MIPs, can be used to create chemosensors. youtube.com By depositing MIPs as thin films on electrode surfaces, it is possible to fabricate sensors that detect target molecules through changes in their electrochemical or optical signals. youtube.comabechem.com For instance, redox-active conductive MIP films have been developed by copolymerizing functional monomers with ferrocene (B1249389) moieties, creating a material where the binding of a target molecule can be transduced into a measurable electronic signal. youtube.com The enamide functionality, with its potential for hydrogen bonding and its electronic characteristics, is a candidate for inclusion in such advanced sensory materials.

Role in Catalysis

Enamides are significant molecules in the field of catalysis, serving both as structural motifs in ligand design and, more commonly, as substrates in a variety of powerful transition metal-catalyzed reactions.

In organometallic catalysis, ligands are crucial molecules that bind to a metal center and modulate its reactivity, stability, and selectivity. mdpi.comyoutube.com For asymmetric reactions, such as asymmetric hydrogenation, chiral ligands are employed to control the stereochemical outcome of the transformation, leading to the selective formation of one enantiomer over the other. youtube.comnih.gov

While enamides are more frequently the substrate, their structural features are critical in the design and function of the catalytic system. The amide group and the alkene are key points of interaction with the metal-ligand complex. In asymmetric hydrogenation of enamides, for example, N,P-ligands are used with iridium catalysts. nih.govacs.org The interaction between the enamide substrate and the chiral ligand-metal complex is what dictates the enantioselectivity. DFT calculations have shown that non-covalent interactions, such as hydrogen bonding between the ligand and the enamide substrate, can play a significant role in orienting the substrate within the catalytic pocket to achieve high levels of stereocontrol. acs.org The design of ligands must therefore account for the specific steric and electronic properties of the enamide substrate, including substituents on the phenyl ring like the methyl group in this compound, to create a highly effective and selective catalyst.

Enamides are highly versatile substrates for a wide array of transition metal-catalyzed reactions, which are fundamental to modern organic synthesis. nih.govstmjournals.in Their unique reactivity allows for the construction of complex, nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. researchgate.net

One of the most prominent applications is in asymmetric hydrogenation , where the carbon-carbon double bond of the enamide is reduced to a single bond, creating a chiral center. Iridium, rhodium, and cobalt catalysts are commonly used for this transformation. nih.govacs.org Highly efficient convergent asymmetric hydrogenation of E/Z mixtures of enamides has been achieved using N,P-iridium complexes, yielding products with excellent enantioselectivity (up to 99% ee). nih.govacs.org Mechanistic studies reveal that for some enamides, a rapid isomerization of the double bond occurs, while for others, substrate chelation to the metal center is responsible for the high stereoselectivity. nih.gov Cobalt-catalyzed systems have also been developed, offering a more earth-abundant metal alternative for these hydrogenations. acs.orguit.no

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Enamides

| Catalyst System | Substrate Class | Key Feature | Enantiomeric Excess (ee) | Reference |

| N,P-Iridium Complexes | Trisubstituted Enamides | Enantioconvergent hydrogenation of E/Z mixtures | Up to 99% | nih.govacs.org |

| (PhBPE)Co Complex | Protic Enamides | Protic solvents enhance yield and purity | High | uit.no |

Beyond hydrogenation, enamides participate in other important transformations. The hydrofunctionalization of enamides is a direct method for producing α- and β-functionalized amines. researchgate.net For instance, iridium-catalyzed asymmetric hydroamination of enamides can produce valuable 1,2-diamines with excellent regioselectivity and enantioselectivity. researchgate.net Enamides also serve as substrates in palladium-catalyzed oxidative amidation reactions to form Z-enamides, where intramolecular hydrogen bonding can control the stereochemical outcome. researchgate.net Furthermore, ruthenium-catalyzed anti-Markovnikov addition of primary amides to terminal alkynes provides a stereoselective route to Z-configured secondary enamides. organic-chemistry.org These examples underscore the broad utility of enamides as key building blocks in synthesis, enabled by the power of transition metal catalysis.

Structure Reactivity Relationship Studies of 3 2 Methylphenyl Prop 2 Enamide Analogues

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The electronic and steric properties of substituents introduced into the 3-(2-methylphenyl)prop-2-enamide scaffold can profoundly impact its reactivity and selectivity in chemical transformations. These modifications can alter the electron density distribution within the molecule, influence the stability of reaction intermediates, and dictate the accessibility of reactive sites.

Variations on the Phenyl Ring (e.g., electron-donating/withdrawing groups, steric hindrance)

Substituents on the phenyl ring of cinnamamide (B152044) derivatives can significantly modulate their chemical reactivity. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the conjugated system, which can enhance the rate of electrophilic attack on the ring. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but potentially activating the α,β-unsaturated system for nucleophilic attack.

The position of the substituent also plays a critical role. Ortho substituents, such as the methyl group in this compound, can exert steric hindrance, which may influence the planarity of the molecule and the accessibility of the double bond and carbonyl group to reagents. This steric effect can direct the stereochemical outcome of reactions.

Studies on related N-arylcinnamamides have shown that the nature and position of substituents on the phenyl ring influence their biological activity, which is often linked to their chemical reactivity. For instance, the presence of electron-withdrawing groups on the cinnamoyl aromatic ring of some cinnamamides has been shown to increase their α-glucosidase inhibitory activity. researchgate.net In the context of N-phenyl cinnamamide derivatives, the introduction of various substituents has been explored to modulate their potential as Nrf2 activators, indicating that electronic effects on the Michael acceptor are crucial for biological reactivity. nih.gov

Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of this compound Analogues

| Substituent (Position) | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Michael Addition Reactivity |

| 4-Methoxy (-OCH₃) | Electron-Donating | Activating | Deactivating |

| 4-Nitro (-NO₂) | Electron-Withdrawing | Deactivating | Activating |

| 4-Chloro (-Cl) | Electron-Withdrawing | Deactivating | Activating |

| 3-Methyl (-CH₃) | Electron-Donating | Activating | Deactivating |

This table is based on general principles of organic chemistry, as specific kinetic data for this compound analogues were not available in the search results.

Substituents on the Amide Nitrogen

For instance, replacing the hydrogen atoms of the primary amide with alkyl or aryl groups can affect the molecule's conformation and steric environment. A study on the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides demonstrated that various substituted phenethylamines could be successfully acylated, suggesting that the reactivity of the amine is tolerant to a range of substituents on the aryl ring. ui.ac.id

The electronic nature of the N-substituent is also a key factor. Electron-withdrawing groups on the nitrogen can decrease the electron-donating ability of the amide group towards the conjugated system, potentially making the β-carbon more electrophilic and susceptible to Michael addition. Conversely, electron-donating N-substituents would have the opposite effect. Research on the anticonvulsant activity of cinnamamide derivatives has highlighted the importance of the structure of the amide moiety in determining biological efficacy. mdpi.com

Table 2: Examples of N-Substituted Cinnamamide Analogues and Their Reported Activities

| N-Substituent | Parent Cinnamoyl Moiety | Reported Activity/Application | Reference |

| 2-Hydroxypropyl | 3-Phenyl | Anticonvulsant | mdpi.com |

| 2-Arylethyl | 2-Methylprop-2-enoyl | Reagents for Molecularly Imprinted Polymers | ui.ac.id |

| Phenyl | Cinnamoyl | Nrf2/ARE Activators | nih.gov |

Modifications to the Prop-2-enamide Backbone (e.g., α-substitution)

Introducing substituents at the α-position of the prop-2-enamide backbone can have a profound impact on the reactivity and stereoselectivity of reactions. An α-substituent can influence the electronic nature of the double bond and sterically hinder the approach of nucleophiles.

For example, the presence of an electron-donating group at the α-position might decrease the electrophilicity of the β-carbon, thus reducing the rate of Michael addition. Conversely, an electron-withdrawing group at the α-position would be expected to enhance the reactivity towards nucleophiles.

Studies on α,β-unsaturated carbonyls have shown that alkyl substitution at the α-carbon can significantly reduce reactivity in Michael additions. nih.gov The size and nature of the α-substituent can also play a crucial role in directing the stereochemical outcome of addition reactions. While specific studies on α-substituted this compound are limited, general principles suggest that such modifications would be a powerful tool for fine-tuning the molecule's chemical behavior.

Stereochemical Control in Analogues and its Influence on Chemical Behavior

Stereochemistry plays a pivotal role in determining the chemical and biological properties of this compound analogues. The presence of the C2-C3 double bond can lead to E/Z isomerism, and the introduction of chiral centers, for instance in the N-substituent, can result in enantiomers or diastereomers.

The spatial arrangement of atoms in these stereoisomers can dictate how they interact with other molecules, including reagents and biological targets. For example, the anticonvulsant activity of N-(2-hydroxypropyl)-3-phenylprop-2-enamide has been shown to be stereospecific, with the S-enantiomer exhibiting potent activity. mdpi.com This suggests that the specific three-dimensional structure is crucial for its biological function, which is likely related to its binding affinity and reactivity at the target site.

In chemical reactions, the existing stereochemistry in a molecule can direct the formation of new stereocenters. For instance, in the Michael addition to a chiral α,β-unsaturated amide, the existing chiral center can influence the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer. This principle of substrate-controlled diastereoselection is a fundamental concept in asymmetric synthesis.

Comparative Analysis of Reactivity with Other Related Cinnamamide and Acrylamide (B121943) Derivatives

The reactivity of this compound can be benchmarked against other cinnamamide and acrylamide derivatives to understand the specific influence of the 2-methylphenyl group.

In general, acrylamides are known to be reactive Michael acceptors. nih.gov The reactivity of cinnamamides is influenced by the substituents on the phenyl ring. Compared to unsubstituted cinnamamide, the 2-methyl group in this compound introduces a steric and a weak electron-donating effect. The steric hindrance from the ortho-methyl group might influence the conformation of the molecule and potentially decrease the rate of reactions that are sensitive to steric bulk around the reaction center. The electron-donating nature of the methyl group would be expected to slightly decrease the electrophilicity of the β-carbon compared to unsubstituted cinnamamide, potentially leading to a lower reactivity in Michael additions.

A study on the reactivity of various acrylamides with thiols showed that N-arylacrylamides exhibit a range of reactivities depending on the substituents on the aryl ring. nih.gov For instance, electron-withdrawing groups on the N-aryl ring increase the reaction rate. This suggests that the reactivity of N-substituted this compound analogues could be finely tuned.

Furthermore, a comparison between acrylamides and methacrylamides reveals that the additional methyl group at the α-position in methacrylamides generally reduces their reactivity towards nucleophiles due to steric hindrance and the electron-donating effect of the methyl group. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Advancements for 3-(2-methylphenyl)prop-2-enamide

Currently, dedicated research focusing exclusively on this compound is scarce in publicly available literature. The primary available information is its basic identification, including its CAS number 146669-23-0 and molecular formula C10H11NO. chemcd.com

General synthetic strategies for cinnamamides, which can be inferred to be applicable for the synthesis of this compound, have been more broadly reported. These methods typically involve the reaction of a corresponding cinnamic acid derivative with an amine. For instance, the amidation of methyl cinnamates with phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been shown to be a highly efficient method for producing various cinnamamide (B152044) derivatives. researchgate.netmdpi.com Another common approach involves the treatment of cinnamic acid with thionyl chloride to form the acyl chloride, which is then reacted with an amine. researchgate.net

While no specific biological or material science studies on this compound have been found, research on analogous N-phenyl cinnamamide derivatives has demonstrated their potential to protect hepatocytes from oxidative stress by activating the Nrf2/ARE pathway. nih.gov This suggests that the core cinnamamide scaffold possesses bioactivity that could be modulated by substituents on the phenyl ring.

Identification of Unexplored Synthetic Routes and Chemical Transformations

The synthesis of this compound likely follows established protocols for cinnamamide synthesis. However, several modern and potentially more efficient or sustainable synthetic routes remain unexplored for this specific compound.

Unexplored Synthetic Routes:

Direct Amidation: The direct amidation of 3-(2-methylphenyl)prop-2-enoic acid with ammonia (B1221849) or an ammonia equivalent using modern coupling reagents or catalytic methods could be investigated for a more atom-economical synthesis.

Enzyme-Catalyzed Synthesis: The use of enzymes, such as lipases, for the amidation of 3-(2-methylphenyl)prop-2-enoic acid or its esters could offer a greener and more selective synthetic pathway. researchgate.netmdpi.com

Mechanochemical Synthesis: Exploring mechanochemical methods, which involve solvent-free or low-solvent reactions, could provide an environmentally friendly and efficient route to the target compound.

Flow Chemistry: Continuous-flow synthesis could offer advantages in terms of scalability, safety, and process control for the production of this compound. researchgate.netmdpi.com

Unexplored Chemical Transformations:

The reactivity of the α,β-unsaturated amide functionality in this compound opens up a wide range of potential chemical transformations that are yet to be explored.

Asymmetric Hydrogenation: The enantioselective hydrogenation of the carbon-carbon double bond could lead to chiral 3-(2-methylphenyl)propanamide derivatives, which may have interesting biological properties.

Michael Additions: The conjugated system is susceptible to Michael additions with various nucleophiles, allowing for the introduction of diverse functional groups at the β-position. The reactivity of acrylamides with soft nucleophiles like glutathione (B108866) has been noted, suggesting a potential for similar reactions with this compound. nih.gov

Cycloaddition Reactions: The double bond could participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct more complex cyclic structures. The utility of enamides in cycloaddition reactions has been demonstrated. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring or the methyl group could lead to a variety of novel derivatives with potentially enhanced properties. Rhodium-catalyzed C-H difluoroallylation of α,β-unsaturated amides is a known transformation that could be applied. rsc.org

Prospective Applications in Emerging Fields of Material Science and Catalysis

While no specific applications for this compound have been reported, the structural features of the molecule suggest potential uses in material science and catalysis.

Material Science:

Polymer Science: The presence of a polymerizable double bond suggests that this compound could be used as a monomer or co-monomer in the synthesis of novel polymers. Cinnamic acid derivatives have been utilized to create photoreactive polymers. mdpi.com The methylphenyl group could influence the thermal and mechanical properties of the resulting polymers.

Molecularly Imprinted Polymers (MIPs): N-(2-arylethyl)-2-methylprop-2-enamides have been successfully used as functionalized templates for the fabrication of MIPs. mdpi.com By analogy, this compound could be explored as a building block for creating polymers with specific recognition sites.

Catalysis:

Ligand Synthesis: The amide functionality and the aromatic ring could be modified to create novel ligands for transition metal catalysis. The electronic and steric properties imparted by the 2-methylphenyl group could influence the catalytic activity and selectivity of the resulting metal complexes.

Organocatalysis: The amide moiety could potentially act as a hydrogen bond donor or acceptor, making the molecule a candidate for use in organocatalytic transformations.

Opportunities for Further Theoretical and Computational Investigations

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Areas for Computational Study:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound would be crucial to understand its preferred three-dimensional structure and how the ortho-methyl group influences the orientation of the phenyl ring relative to the acrylamide (B121943) moiety.

Electronic Properties: Calculation of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would provide information about its reactivity and potential for participation in electronic applications. researchgate.netresearchgate.net

Reaction Mechanisms: Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of potential reactions, such as Michael additions or cycloadditions, and to predict their feasibility and stereochemical outcomes.

Spectroscopic Properties: Theoretical calculations of NMR and IR spectra would be valuable for the characterization and identification of the compound and its derivatives.

Potential for Interdisciplinary Research Beyond Current Scope

The unique structural features of this compound suggest opportunities for interdisciplinary research that extend beyond traditional synthetic chemistry.

Medicinal Chemistry: Given the known biological activities of other cinnamamides, this compound could be screened for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The ortho-methyl group may influence its binding to biological targets.

Agrochemicals: Cinnamide derivatives have been investigated as potential fungicides and insecticides. nih.gov this compound could be evaluated for its potential as a lead compound in the development of new agrochemicals.

Biomaterials: If found to be biocompatible, polymers derived from this compound could be explored for applications in drug delivery, tissue engineering, and other biomedical fields.

Q & A

Q. Methodological Answer :

Characterize purity rigorously : Use HPLC-MS (C18 column, acetonitrile/water gradient) to confirm >95% purity and detect hydrolyzed byproducts .

Control stereochemistry : Employ chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers, as biological activity often depends on configuration .

Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants directly, minimizing false positives from aggregation artifacts .

What strategies are effective for resolving electron density ambiguities in X-ray structures of this compound complexes?

Q. Methodological Answer :

High-resolution data : Collect data to ≤1.0 Å resolution to reduce model bias.

Dual refinement : Compare independent refinements in SHELXL and Olex2 to identify consistent features .

Occupancy refinement : For disordered regions, use PART commands in SHELXL to model alternative conformations .

Validation tools : Cross-check with CheckCIF/PLATON to flag outliers in bond lengths or angles .

How can hydrogen-bonding networks in this compound crystals inform supramolecular design?

Methodological Answer :

Apply Etter’s rules and graph set analysis to predict aggregation motifs:

- Step 1 : Identify donor/acceptor sites (amide N–H, carbonyl O).

- Step 2 : Map motifs (e.g., chains, rings) using Mercury software .

- Step 3 : Engineer co-crystals by introducing complementary H-bond partners (e.g., carboxylic acids) to stabilize desired architectures .

For example, replacing the 2-methyl group with electron-withdrawing substituents may strengthen N–H···O interactions .

What methodologies are recommended for differentiating isostructural polymorphs of this compound?

Q. Methodological Answer :

PXRD : Compare experimental patterns with simulated patterns from single-crystal data (Mercury software).

Raman spectroscopy : Detect subtle conformational differences (e.g., amide I band shifts at ~1650 cm⁻¹) .

Computational crystal energy landscapes : Use DMACRYS or PIXEL to rank polymorph stability based on lattice energy .

Variable-temperature studies : Monitor phase transitions via in-situ XRD to identify metastable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.